An In-depth Technical Guide to the Basic Properties of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
An In-depth Technical Guide to the Basic Properties of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, also known by its IUPAC name N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, is a heterocyclic amine containing a thiazole scaffold. This structural motif is present in numerous biologically active compounds and approved pharmaceuticals, highlighting the significance of its derivatives in medicinal chemistry and drug discovery.[1] This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents targeting neurological disorders and in the formulation of agrochemicals.[2] A comprehensive understanding of its fundamental physicochemical and biological properties is therefore crucial for its effective application in research and development.
This technical guide provides a detailed overview of the core properties of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, including its chemical identity, predicted physicochemical parameters, plausible synthetic routes, and a summary of its known applications. The information is presented to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
| Property | Value | Source/Method |
| IUPAC Name | N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | - |
| Synonyms | Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, 2-Methyl-4-[methyl(aminomethyl)]-1,3-thiazole | [2] |
| CAS Number | 144163-81-5 | [2] |
| Molecular Formula | C₆H₁₀N₂S | [2] |
| Molecular Weight | 142.23 g/mol | [2] |
| Predicted pKa | 8.5 - 9.5 | Estimation based on similar aliphatic amines |
| Predicted logP | ~1.2 | Based on the computed value for the structurally similar --INVALID-LINK--amine |
| Predicted Aqueous Solubility | Sparingly soluble | General characteristic of similar organic amines |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Storage Conditions | 0-8°C | [2] |
Experimental Protocols for Physicochemical Property Determination
To obtain precise experimental data for Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, the following established protocols are recommended.
Determination of pKa by Potentiometric Titration
The pKa, a measure of the acidity or basicity of a compound, can be determined accurately using potentiometric titration.[3][4][5]
Methodology:
-
Sample Preparation: Prepare a solution of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low. The ionic strength of the solution should be kept constant using a background electrolyte like 0.1 M KCl.
-
Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl), is added incrementally using a precise burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For a more rigorous analysis, the data can be fitted to the appropriate Henderson-Hasselbalch equation.[3]
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for its experimental determination.[6][7][8]
Methodology:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: A known amount of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is dissolved in one of the phases. The two phases are then combined in a vessel at a known volume ratio and shaken vigorously until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Thermodynamic Aqueous Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a key parameter for assessing its suitability for oral administration.[9][10][11]
Methodology:
-
Sample Preparation: An excess amount of solid Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is added to a known volume of an aqueous buffer (e.g., phosphate buffer at various pH values relevant to physiological conditions).
-
Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is separated from the excess solid by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity.
Synthesis and Reactivity
Synthetic Pathway 1: Nucleophilic Substitution
This pathway involves the reaction of a suitable starting material, 4-(chloromethyl)-2-methylthiazole, with methylamine. The nitrogen atom of methylamine acts as a nucleophile, displacing the chloride to form the desired product.
Caption: Synthetic Pathway 1 via Nucleophilic Substitution.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)-2-methylthiazole in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Amine: Add an excess of methylamine (as a solution in a suitable solvent like ethanol or as a gas bubbled through the solution).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any excess methylamine and its salt. The organic layer is then dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).
Synthetic Pathway 2: Reductive Amination
This alternative pathway involves the reaction of 2-methylthiazole-4-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the final amine product. Reductive amination is a common and efficient method for the synthesis of amines.[12][13]
Caption: Synthetic Pathway 2 via Reductive Amination.
Proposed Experimental Protocol:
-
Imine Formation: Dissolve 2-methylthiazole-4-carbaldehyde and an equivalent amount of methylamine in a suitable solvent like methanol or dichloromethane. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for a few hours.
-
Reduction: To the solution containing the intermediate imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.[12][13] The reaction is typically stirred at room temperature until the reduction is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reactivity
The reactivity of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is primarily dictated by the basicity of the secondary amine and the aromatic nature of the thiazole ring.
-
Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will readily react with acids to form ammonium salts. It can also undergo acylation, alkylation, and other standard amine reactions.
-
Thiazole Ring Reactivity: The thiazole ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the substituents. The ring is generally stable to mild oxidizing and reducing conditions.
Biological Activity and Applications
While specific biological assay data for Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is limited in the public domain, its utility as a chemical intermediate suggests its incorporation into molecules with potential biological activity.
-
Pharmaceutical Development: The presence of the thiazole ring, a known pharmacophore, makes this compound a valuable building block in drug discovery.[1] It has been cited as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] The secondary amine provides a convenient point for further molecular elaboration to modulate pharmacological properties.
-
Agrochemicals: This compound is also used in the development of agrochemicals.[2] The thiazole moiety is found in some pesticides and herbicides, and the overall structure may contribute to the desired biological effect in this context.
Further research, including biological screening and mechanistic studies, is required to fully elucidate the specific biological activities and potential therapeutic applications of this compound and its derivatives.
Conclusion
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is a valuable heterocyclic amine with potential applications in both the pharmaceutical and agrochemical industries. This guide has summarized its known basic properties and provided detailed, plausible protocols for the experimental determination of its key physicochemical parameters and for its synthesis. While specific experimental data for this compound are sparse in the current literature, the information and methodologies presented here provide a solid foundation for researchers and developers working with this molecule. Further experimental investigation is encouraged to fully characterize its properties and unlock its full potential in various scientific and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. evotec.com [evotec.com]
- 12. reddit.com [reddit.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

